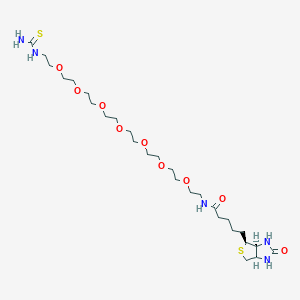

Biotin-PEG7-thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H51N5O9S2/c28-26(42)30-6-8-36-10-12-38-14-16-40-18-20-41-19-17-39-15-13-37-11-9-35-7-5-29-24(33)4-2-1-3-23-25-22(21-43-23)31-27(34)32-25/h22-23,25H,1-21H2,(H,29,33)(H3,28,30,42)(H2,31,32,34)/t22-,23-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDXGIZYMTXNSC-LSQMVHIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=S)N)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=S)N)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H51N5O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG7-thiourea: Applications and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG7-thiourea is a versatile bioconjugation reagent widely employed in biomedical research and drug development. This technical guide provides a comprehensive overview of its core applications, detailed experimental protocols, and data presentation for researchers and scientists. The molecule's unique structure, featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin (B1170675), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive isothiocyanate group (which forms a stable thiourea (B124793) bond), makes it an invaluable tool for biotinylating proteins and other biomolecules. This guide will delve into its primary use as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a reagent for labeling and purifying proteins.

Introduction to this compound

This compound is a chemical compound that facilitates the attachment of biotin to various biomolecules. Its structure consists of three key components:

-

Biotin: A vitamin that exhibits an exceptionally strong and specific non-covalent interaction with streptavidin and avidin proteins. This property is extensively used for detection, purification, and immobilization of biotinylated molecules.

-

PEG7 Spacer: A seven-unit polyethylene glycol linker. This hydrophilic spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.[] It also provides a flexible arm that minimizes steric hindrance between the biotin and the target molecule, improving the accessibility of biotin for binding to streptavidin.[]

-

Thiourea (formed from Isothiocyanate): The reagent contains an isothiocyanate (-N=C=S) group, which is highly reactive towards primary amines (-NH2) found on proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus).[3] The reaction between the isothiocyanate and an amine forms a stable thiourea covalent bond.[4]

The combination of these features makes this compound a powerful tool for a range of applications in biochemistry, molecular biology, and drug discovery.

Core Applications

The primary applications of this compound stem from its ability to efficiently and specifically label biomolecules with biotin.

PROTAC Linker Synthesis

This compound is utilized as a biotin-labeled, PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The biotin tag can be used for the detection, purification, or functional analysis of the PROTAC molecule itself.

Biotinylation of Proteins and Other Biomolecules

The most common application is the biotinylation of proteins, peptides, and other amine-containing molecules. This process enables:

-

Affinity Purification: Biotinylated proteins can be efficiently captured from complex mixtures using streptavidin- or avidin-conjugated resins.[6]

-

Detection: Biotinylated proteins can be detected in various assays, such as Western blotting, ELISA, and immunohistochemistry, using enzyme- or fluorophore-conjugated streptavidin.

-

Immobilization: Biotinylated molecules can be immobilized on streptavidin-coated surfaces for use in biosensors and other analytical platforms.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 653.9 g/mol | |

| Purity | ≥98% | |

| Spacer Arm Length | 30.5 Å | |

| CAS Number | 2353409-59-1 |

Experimental Protocols

This section provides detailed methodologies for the use of this compound in protein biotinylation.

General Considerations

-

Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the isothiocyanate group. Phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers are recommended.[7]

-

pH of Reaction: The reaction of isothiocyanates with primary amines is most efficient at a slightly alkaline pH (pH 8.0-9.0) to ensure that the amine groups are deprotonated and thus more nucleophilic.[4]

-

Reagent Preparation: Dissolve this compound in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.

Protocol for Protein Biotinylation

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

-

Protein to be biotinylated (in an amine-free buffer)

-

This compound

-

Anhydrous DMF or DMSO

-

Reaction Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-5 mg/mL.

-

Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Biotinylation Reaction:

-

Calculate the required volume of the this compound stock solution to achieve a desired molar excess over the protein. A 10-20 fold molar excess is a good starting point.

-

Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification of the Biotinylated Protein: Remove excess, unreacted biotinylation reagent and reaction byproducts by either:

-

Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

Dialysis: Dialyze the reaction mixture against a large volume of a suitable storage buffer.

-

Purification of Biotinylated Proteins using Streptavidin Affinity Chromatography

Materials:

-

Biotinylated protein sample

-

Streptavidin-agarose or streptavidin-magnetic beads

-

Binding/Wash Buffer: PBS, pH 7.4

-

Elution Buffer:

-

Harsh (Denaturing): 0.1 M glycine, pH 2.8 or 8 M guanidine-HCl, pH 1.5.[5]

-

Mild (Competitive): Binding buffer containing 2-10 mM free biotin.

-

Procedure:

-

Binding:

-

Equilibrate the streptavidin resin with Binding/Wash Buffer.

-

Incubate the biotinylated protein sample with the equilibrated resin for 30-60 minutes at room temperature with gentle mixing.

-

-

Washing:

-

Wash the resin several times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add the chosen Elution Buffer to the resin and incubate for 5-10 minutes.

-

Collect the eluate containing the purified biotinylated protein. Repeat the elution step if necessary.

-

Characterization of Biotinylated Proteins

The extent of biotinylation can be assessed using various methods:

-

HABA Assay: A colorimetric method to quantify the number of biotin molecules incorporated per protein molecule.

-

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the mass shift corresponding to the addition of this compound.[8][9][10] The expected mass increase per modification is approximately 653.9 Da.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow of protein biotinylation and subsequent affinity purification.

Logical Relationships

Caption: Functional components of this compound.

Conclusion

This compound is a highly effective and versatile reagent for the biotinylation of proteins and other amine-containing biomolecules. Its well-defined structure, incorporating a high-affinity biotin tag, a beneficial PEG spacer, and a stable amine-reactive group, makes it a valuable tool for a wide range of applications in research and development. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this reagent in various experimental workflows. As with any bioconjugation reaction, optimization of the reaction conditions for each specific application is recommended to achieve the desired degree of labeling and preserve the functionality of the target molecule.

References

- 3. Synthesis and investigation of phthalocyanine-biotin conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. promegaconnections.com [promegaconnections.com]

- 6. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. sartorius.com [sartorius.com]

- 8. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Biotin-PEG7-Thiourea: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG7-thiourea is a heterobifunctional chemical tool primarily utilized in the field of targeted protein degradation as a linker for Proteolysis Targeting Chimeras (PROTACs). This in-depth guide provides a comprehensive overview of its structure, mechanism of action, and relevant experimental considerations for its application in research and drug development.

Chemical Structure and Properties

This compound incorporates three key functional components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer of seven ethylene (B1197577) glycol units, and a thiourea (B124793) reactive group.

-

Biotin: A water-soluble vitamin (B7) that exhibits an exceptionally high non-covalent binding affinity for streptavidin and avidin (B1170675) (dissociation constant (Kd) in the femtomolar range)[1][2]. This interaction is widely exploited for affinity labeling and purification.

-

PEG7 Spacer: The seven-unit polyethylene glycol chain is a hydrophilic and flexible linker. The inclusion of a PEG spacer in PROTAC design can enhance the solubility and cell permeability of the resulting molecule[]. The length of the PEG linker is a critical parameter in optimizing the efficacy of a PROTAC, as it dictates the spatial orientation of the two recruited proteins[][4].

-

Thiourea Group: The thiourea moiety provides a stable and reactive handle for conjugation to other molecules, typically through reaction with an amine to form a stable covalent bond.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C27H51N5O9S2 | BroadPharm |

| Molecular Weight | 653.9 g/mol | BroadPharm |

| CAS Number | 2353409-59-1 | MedChemExpress, BroadPharm |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in DMSO and other organic solvents | General knowledge |

Mechanism of Action in Targeted Protein Degradation

This compound functions as a linker within a PROTAC molecule. PROTACs are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade a target protein of interest (POI).

The general mechanism of action for a PROTAC is as follows:

-

Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase).

-

Ubiquitination: The close proximity of the POI and the E3 ligase, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins.

-

PROTAC Recycling: After the degradation of the target protein, the PROTAC is released and can engage in another cycle of binding and degradation.

The this compound linker itself does not have a direct mechanism of action on a specific signaling pathway. Its role is to physically bridge the target protein-binding ligand and the E3 ligase-binding ligand, enabling the formation of the crucial ternary complex. The biotin moiety can be used as an affinity tag for experimental purposes, such as purification or detection using streptavidin-conjugated reagents.

Figure 1. General mechanism of action for a PROTAC utilizing a linker like this compound.

Quantitative Data

| Parameter | Typical Range | Description |

| DC50 | pM to µM | The concentration of the PROTAC required to degrade 50% of the target protein. |

| Dmax | >80% | The maximum percentage of target protein degradation achievable with the PROTAC. |

| Ternary Complex Kd | nM to µM | The dissociation constant for the formation of the POI-PROTAC-E3 ligase ternary complex. |

| Binary Binding Affinity (Warhead-POI) | nM to µM | The binding affinity of the "warhead" portion of the PROTAC to the target protein. |

| Binary Binding Affinity (E3 Ligand-E3) | nM to µM | The binding affinity of the E3 ligase ligand portion of the PROTAC to the E3 ligase. |

Experimental Protocols

General Synthesis of a this compound-Containing PROTAC

A detailed, specific synthesis protocol for this compound itself is not publicly available. However, a general strategy for synthesizing a PROTAC using this linker would involve the following conceptual steps:

Figure 2. Conceptual workflow for the synthesis of a PROTAC using a thiourea linkage.

-

Activation of Biotin-PEG7-amine: The terminal amine of a Biotin-PEG7-amine precursor would be reacted with a thiocarbonyl transfer reagent (e.g., thiophosgene or a less hazardous equivalent like 1,1'-thiocarbonyldiimidazole) to form the corresponding isothiocyanate.

-

Conjugation to the First Ligand: The resulting Biotin-PEG7-isothiocyanate would then be reacted with an amine-containing ligand for either the target protein or the E3 ligase to form the stable thiourea linkage.

-

Modification of the Second Ligand: The other end of the PROTAC (the second ligand) would need to have a compatible reactive group for conjugation.

-

Final Ligation: The two fragments (this compound-ligand1 and ligand2) would be joined together through a suitable chemical reaction.

-

Purification and Characterization: The final PROTAC product would be purified, typically by high-performance liquid chromatography (HPLC), and its identity and purity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol for Assessing PROTAC-Mediated Protein Degradation by Western Blot

This protocol provides a general framework for evaluating the efficacy of a PROTAC in cell culture.

Materials:

-

Cell line expressing the target protein of interest

-

PROTAC stock solution (typically in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the cells for a desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.

-

Cell Lysis:

-

Aspirate the media and wash the cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against the target protein and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein signal to the loading control signal.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

-

Figure 3. Experimental workflow for assessing PROTAC-mediated protein degradation via Western Blot.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its well-defined structure, incorporating a versatile biotin handle, a flexible and solubilizing PEG spacer, and a stable thiourea linkage, makes it a useful component in the design and synthesis of novel protein degraders. While specific quantitative data for this particular linker is dependent on the overall PROTAC design, the principles and protocols outlined in this guide provide a solid foundation for its application in targeted protein degradation studies. Further research and publication of data from studies employing this linker will undoubtedly provide more specific insights into its optimal use.

References

The Strategic Advantage of PEG7 Spacers in Biotinylation Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the process of attaching biotin (B1667282) to proteins, nucleic acids, and other molecules, remains a cornerstone technique due to the high-affinity interaction between biotin and streptavidin. However, the effectiveness of this interaction is significantly influenced by the linker connecting biotin to the target molecule. This technical guide delves into the critical role of the Polyethylene Glycol (PEG) spacer, specifically the 7-unit PEG (PEG7) chain, in biotinylation reagents. We will explore its impact on solubility, steric hindrance, and overall experimental success, providing researchers with the knowledge to optimize their biotinylation strategies.

Core Concepts: The Function of the PEG7 Spacer

The inclusion of a PEG7 spacer in biotinylation reagents offers several key advantages over traditional hydrocarbon spacers or direct conjugation. These benefits stem from the unique physicochemical properties of the PEG chain.

1. Enhanced Hydrophilicity and Solubility:

One of the most significant challenges in bioconjugation is the poor aqueous solubility of many labeling reagents and the resulting conjugates. Biotin itself is only sparingly soluble in water. The incorporation of a hydrophilic PEG7 spacer dramatically increases the water solubility of the biotinylation reagent.[1] This enhanced solubility prevents aggregation of the labeled protein and ensures that the biotinylation reaction can be performed in aqueous buffers without the need for organic co-solvents that can denature the target biomolecule.

2. Reduction of Steric Hindrance:

The relatively long and flexible nature of the PEG7 spacer arm physically separates the biotin moiety from the surface of the labeled molecule. This separation is crucial for overcoming steric hindrance, allowing the bulky streptavidin protein (approximately 60 kDa) to access and bind to the biotin without being obstructed by the target molecule.[2] Insufficient spacing can lead to reduced binding efficiency and lower signal in detection assays.

3. Improved Binding Affinity and Kinetics:

By minimizing steric hindrance and providing optimal presentation of the biotin molecule, the PEG7 spacer can lead to improved binding kinetics and overall affinity for streptavidin. The flexibility of the PEG chain allows the biotin to orient itself favorably within the streptavidin binding pocket, contributing to a more stable interaction. While direct comparative studies on a wide range of PEG spacer lengths are not always available in a consolidated format, the principle that an optimal spacer length enhances binding is well-established.

4. Minimized Non-specific Interactions:

The PEG chain is known for its ability to reduce non-specific binding of proteins and other biomolecules to surfaces. This "stealth" effect is advantageous in a variety of applications, such as immunoassays and in vivo studies, where minimizing background signal is critical for accurate results.

Quantitative Data on PEG7 and Other Spacers

To aid in the selection of the appropriate biotinylation reagent, the following tables summarize key quantitative data for various spacers.

| Reagent/Spacer | Spacer Arm Length (Å) | Key Feature |

| NHS-Biotin | 13.5[3] | Short, hydrophobic spacer |

| NHS-LC-Biotin | 22.4[3] | "Long Chain" hydrocarbon spacer |

| Maleimide-PEG2-Biotin | 29.1 [4] | PEG spacer for increased hydrophilicity |

| Biotin-PEG7-Amine | 29.8 | Long, hydrophilic PEG spacer |

| NHS-LC-LC-Biotin | 30.5 | Very long hydrocarbon spacer |

| Reagent | Aqueous Solubility |

| NHS-Biotin | Poor, requires organic solvent like DMSO or DMF |

| Biotin-PEG-NHS (General) | ~10 mg/mL in water |

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful biotinylation experiments. Below are protocols for two common applications using PEG7-containing reagents.

Protocol 1: Biotinylation of Antibodies with Biotin-PEG7-NHS Ester

Objective: To covalently label an antibody with biotin for use in applications such as ELISA, Western blotting, or flow cytometry.

Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

-

Biotin-PEG7-NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation: Immediately before use, dissolve the Biotin-PEG7-NHS Ester in DMSO or DMF to a final concentration of 10 mM.

-

Reaction Setup: Add a 20-fold molar excess of the 10 mM Biotin-PEG7-NHS solution to the antibody solution. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotinylation reagent using a desalting column or by dialyzing the sample against PBS.

-

Quantification (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

-

Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Labeling of Thiol-Containing Proteins with Biotin-PEG7-Maleimide

Objective: To specifically label a protein containing free sulfhydryl groups (cysteines) with biotin.

Materials:

-

Protein solution (1-5 mg/mL in a sulfhydryl-free buffer, pH 6.5-7.5, e.g., phosphate (B84403) buffer)

-

Biotin-PEG7-Maleimide

-

Anhydrous DMSO or DMF

-

(Optional) Reducing agent (e.g., TCEP or DTT) if disulfide bonds need to be reduced to generate free thiols.

-

Desalting column for purification

Procedure:

-

(Optional) Reduction of Disulfide Bonds: If the protein's cysteines are involved in disulfide bonds, incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to expose the free thiols.

-

Reagent Preparation: Immediately before use, dissolve the Biotin-PEG7-Maleimide in DMSO or DMF to a concentration of 10 mM.

-

Reaction Setup: Add a 10- to 20-fold molar excess of the Biotin-PEG7-Maleimide solution to the protein solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Remove excess biotinylation reagent using a desalting column equilibrated with a suitable buffer (e.g., PBS).

-

Storage: Store the biotinylated protein at 4°C or -20°C.

Visualizing Workflows and Pathways

The versatility of Biotin-PEG7 reagents makes them applicable in a wide range of advanced biological techniques. The following diagrams, generated using Graphviz, illustrate two such applications.

References

The Strategic Advantage of PEG Spacers in Biotin Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The remarkable affinity between biotin (B1667282) and streptavidin/avidin has established biotinylation as a cornerstone technique in a vast array of life science applications, from affinity purification and immunoassays to targeted drug delivery. The efficacy of these applications, however, is critically dependent on the accessibility of the biotin moiety to its binding partner. The introduction of a Polyethylene Glycol (PEG) spacer within the biotin linker has emerged as a pivotal strategy to overcome spatial and solubility challenges, thereby enhancing the performance and reliability of biotin-based assays and therapeutics. This guide provides a comprehensive technical overview of the core advantages conferred by PEG spacers in biotin linkers, supported by experimental methodologies and conceptual visualizations.

Core Advantages of PEGylated Biotin Linkers

The incorporation of a PEG spacer arm into a biotin linker imparts several beneficial properties that significantly enhance its utility in biological systems. These advantages primarily address the challenges of steric hindrance, solubility, and non-specific binding.

Overcoming Steric Hindrance

One of the most significant advantages of a PEG spacer is its ability to mitigate steric hindrance.[1] The flexible and hydrophilic nature of the PEG chain extends the biotin molecule away from the surface of the conjugated biomolecule, making it more accessible to the deep biotin-binding pocket of streptavidin or avidin.[2] This increased spatial separation is crucial when biotin is attached to bulky macromolecules like antibodies or enzymes, where the biotin moiety might otherwise be buried or inaccessible. The length of the PEG spacer can be precisely controlled to optimize this spacing for different applications.[3]

Enhanced Solubility

Biomolecules, particularly proteins and peptides, can sometimes exhibit poor solubility in aqueous buffers, leading to aggregation and loss of function. PEG is a highly hydrophilic polymer that increases the overall water solubility of the biotinylated molecule.[4] This property is especially valuable in drug development, where maintaining the solubility and stability of a therapeutic agent is paramount for its formulation and in vivo efficacy.[]

Minimized Non-Specific Binding

Non-specific binding of biotinylated probes to surfaces or other proteins is a common source of background noise in assays, leading to reduced sensitivity and inaccurate results. The hydrophilic and neutral nature of the PEG spacer creates a hydration shell around the biotinylated molecule, which can effectively repel non-specific protein adsorption through steric repulsion.[6][7] This "stealth" effect leads to a significant improvement in the signal-to-noise ratio in various applications, including ELISA and Western blotting.

Improved Pharmacokinetics in Drug Development

In the realm of drug delivery, PEGylation is a well-established strategy to improve the pharmacokinetic (PK) properties of therapeutic molecules.[8] By increasing the hydrodynamic radius of the drug conjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life in the body.[] This extended exposure can enhance the therapeutic efficacy of the drug. While specific pharmacokinetic data for biotin-PEG conjugates is not extensively tabulated in a comparative format, the general principles of PEGylation apply.

Quantitative Data Summary

Table 1: Influence of PEG Spacer on Non-Specific Binding

| Feature | Without PEG Spacer | With PEG Spacer | Quantitative Observation | Reference |

| Non-Specific Protein Binding | Higher | Lower | Addition of PEG-diacrylate reduced non-specific binding by a factor of 10 in an immunoassay. | [6] |

| Signal-to-Noise Ratio | Lower | Higher | Chitosan-grafted surfaces with a ~40Å PEG-biotin spacer exhibited the highest signal-to-noise ratio (>3.5). | [9] |

Table 2: General Properties of Biotin-PEG Linkers

| Property | Description | Reference |

| Solubility | Generally soluble in water, aqueous buffers, chloroform, methylene (B1212753) chloride, DMF, and DMSO. | [1][4] |

| Binding Affinity | The biotin-streptavidin interaction is one of the strongest known non-covalent interactions (Kd in the femtomolar range). The PEG spacer is designed to preserve this high-affinity binding by improving accessibility. | [10] |

| Stability | The amide bond typically used to conjugate biotin to the PEG chain is stable. | [4] |

Key Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of PEGylated biotin linkers. The following sections provide protocols for key experiments where the advantages of PEG spacers are particularly relevant.

Protein Biotinylation using a Biotin-PEG-NHS Ester

This protocol describes the general procedure for labeling a protein with an amine-reactive Biotin-PEG-N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein to be labeled (in an amine-free buffer like PBS)

-

Biotin-PEG-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer at a suitable concentration (typically 1-5 mg/mL).

-

Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS ester in DMSO or DMF to a concentration of 10-20 mM.

-

Biotinylation Reaction: Add a 10- to 50-fold molar excess of the Biotin-PEG-NHS ester solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted biotin reagent and byproducts by size exclusion chromatography using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Quantification: Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescently-labeled streptavidin binding assay.

Streptavidin Pull-Down Assay

This protocol outlines the use of a biotinylated probe with a PEG spacer to capture interacting proteins from a cell lysate.

Materials:

-

Cell lysate containing the protein of interest

-

Biotin-PEGylated bait molecule (e.g., antibody, peptide, or small molecule)

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash Buffer (e.g., Lysis buffer with or without reduced detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer, high concentration of free biotin, or a low pH buffer)

Procedure:

-

Lysate Preparation: Prepare a clarified cell lysate by standard methods.

-

Binding of Bait to Beads: Incubate the streptavidin beads with the Biotin-PEGylated bait molecule for 30-60 minutes at room temperature with gentle rotation to allow for efficient capture.

-

Washing: Wash the beads 2-3 times with Wash Buffer to remove any unbound bait molecule.

-

Protein Capture: Add the cell lysate to the bait-bound beads and incubate for 1-4 hours at 4°C with gentle rotation to allow for the interaction between the bait and its target protein(s).

-

Washing: Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads using the chosen Elution Buffer. For analysis by SDS-PAGE, boiling in sample buffer is common.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

Enzyme-Linked Immunosorbent Assay (ELISA) with a PEGylated Biotin Detection Antibody

This protocol describes a sandwich ELISA format where a biotinylated detection antibody with a PEG spacer is used.

Materials:

-

Capture antibody-coated 96-well plate

-

Antigen standard and samples

-

Biotin-PEGylated detection antibody

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

Procedure:

-

Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with Blocking Buffer for 1-2 hours at room temperature.

-

Antigen Incubation: Wash the plate and add the antigen standards and samples to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the Biotin-PEGylated detection antibody. The PEG spacer here helps to avoid steric hindrance between the detection antibody and the capture antibody-antigen complex. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add the Streptavidin-HRP conjugate. Incubate for 30-60 minutes at room temperature.

-

Development: Wash the plate and add the TMB substrate. Incubate in the dark until a blue color develops.

-

Stopping the Reaction: Add the Stop Solution to each well to turn the color to yellow.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of PEG spacers in biotin linkers.

Caption: Overcoming Steric Hindrance with a PEG Spacer.

References

- 1. nanocs.net [nanocs.net]

- 2. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]

- 4. creativepegworks.com [creativepegworks.com]

- 6. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

Biotin-PEG7-Thiourea for Protein Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG7-thiourea, a versatile reagent for the biotinylation of proteins and other biomolecules. This document details the reagent's properties, experimental protocols for its use in protein labeling, and its applications in techniques such as pull-down assays and the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a biotinylation reagent designed for the covalent attachment of biotin (B1667282) to proteins and other molecules containing primary amine groups. Its structure consists of three key components:

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling sensitive detection and efficient purification of biotinylated molecules.

-

PEG7 Spacer Arm: A seven-unit polyethylene (B3416737) glycol (PEG) linker that enhances the water solubility of the reagent and the resulting biotinylated protein. This spacer also minimizes steric hindrance between the biotin and the labeled protein, improving the accessibility of the biotin tag for binding to streptavidin or avidin.

-

Thiourea (B124793) Reactive Group: This group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable covalent thiourea bond.

The unique combination of these components makes this compound a valuable tool in various biochemical and pharmaceutical research applications, including ELISA, Western blotting, affinity chromatography, and targeted drug delivery.[1]

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₇H₅₁N₅O₉S₂ |

| Molecular Weight | 653.85 g/mol |

| CAS Number | 2353409-59-1 |

| Storage Conditions | 2-8°C, sealed, dry |

Mechanism of Protein Labeling

The labeling of proteins with this compound occurs through the reaction of the thiourea group with primary amines on the protein surface. This reaction results in the formation of a stable, covalent thiourea linkage. While the reactivity of thioureas with amines is generally considered mild, this can be advantageous in preventing over-labeling and preserving the native function of the protein.

Figure 1. Reaction of this compound with a primary amine on a protein.

Experimental Protocols

General Considerations for Protein Biotinylation

Achieving optimal biotinylation requires careful consideration of several factors:

-

Buffer Composition: Avoid buffers containing primary amines, such as Tris and glycine, as they will compete with the protein for reaction with the this compound. Amine-free buffers like PBS (Phosphate Buffered Saline), MES, or HEPES are recommended.

-

pH: The reaction of the thiourea group with primary amines is pH-dependent. While specific optimal conditions for this compound are not extensively documented, a starting pH range of 7.2-8.5 is generally recommended for reactions targeting primary amines.

-

Protein Concentration: Higher protein concentrations (≥ 2 mg/mL) generally lead to more efficient labeling.

-

Molar Ratio of Biotin Reagent to Protein: The optimal molar coupling ratio (MCR) of this compound to protein should be determined empirically for each specific protein. A starting point of a 10- to 40-fold molar excess of the biotin reagent is often used.

Protocol for Protein Biotinylation

This protocol provides a general guideline for labeling a protein with this compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette for removal of excess biotin reagent

-

Reaction tubes

Procedure:

-

Prepare the Protein Solution: Dissolve or dilute the protein to a concentration of 2-10 mg/mL in an amine-free buffer.

-

Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.

-

Calculate the Volume of Biotin Reagent: Determine the volume of the this compound stock solution required to achieve the desired molar coupling ratio.

-

Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Mix gently and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect from light.

-

Removal of Excess Biotin Reagent: Separate the biotinylated protein from the unreacted this compound using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

-

Quantify Biotinylation (Optional but Recommended): Determine the degree of biotinylation using a method such as the HABA assay (see Section 3.3).

-

Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol for Quantifying Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for estimating the degree of biotinylation.[2] It is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[2][3]

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample (with excess biotin removed)

-

Spectrophotometer or microplate reader

-

Cuvettes or microplate

Procedure (Cuvette Format):

-

Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

-

Measure the absorbance at 500 nm (this is the A₅₀₀ of the HABA/Avidin solution).

-

Add 100 µL of the biotinylated protein sample to the cuvette and mix well.

-

Incubate for a few minutes until the reading is stable.

-

Measure the absorbance at 500 nm (this is the A₅₀₀ of the HABA/Avidin/Biotin sample).

-

Calculate the moles of biotin per mole of protein using the change in absorbance and the extinction coefficient of the HABA/avidin complex.

Quantitative Data for HABA Assay

| Parameter | Value | Reference |

| Extinction Coefficient (ε) of HABA/Avidin at 500 nm, pH 7.0 | 34,000 M⁻¹cm⁻¹ | [3] |

| Linear Range of Biotin Detection | 2-16 µM (final concentration) | [4] |

Applications of this compound in Research

Pull-Down Assays for Studying Protein-Protein Interactions

Pull-down assays are an in vitro method used to identify and validate protein-protein interactions.[5] A biotinylated "bait" protein is used to capture its interacting "prey" proteins from a cell lysate. The entire complex is then pulled down using streptavidin-coated beads.

Figure 2. General workflow for a pull-down assay using a biotinylated bait protein.

Example Application: Investigating Protein Interactions in Glioma Stem Cells

A study by Sitron et al. (2017) utilized a biotinylated cell-penetrating peptide to investigate intracellular protein-protein interactions in human glioma stem cells.[6] The biotin tag allowed for the pull-down of the peptide and its binding partners, which were then identified. This approach demonstrates the power of using biotinylation to probe specific cellular pathways.[6]

Development of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[5] A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a linker. This compound can be used as a component of the linker to facilitate the synthesis and purification of PROTACs.[7] The biotin tag can also be used to study the formation of the ternary complex (POI-PROTAC-E3 ligase).

Figure 3. Workflow for PROTAC-mediated protein degradation.

The development of active PROTACs is an iterative process that involves optimizing the ligands and the linker.[8] The length and composition of the linker are critical for the formation of a stable and productive ternary complex.[] The inclusion of a biotin tag within the linker can aid in the development process by providing a handle for affinity purification and analytical studies.

Conclusion

This compound is a valuable and versatile reagent for the biotinylation of proteins and other biomolecules. Its unique properties, including a hydrophilic PEG spacer and a stable amine-reactive thiourea group, make it suitable for a wide range of applications in biomedical research and drug development. The protocols and workflows provided in this guide offer a starting point for researchers to effectively utilize this reagent in their studies of protein function and interaction. As with any bioconjugation reagent, empirical optimization of reaction conditions is crucial for achieving the desired labeling efficiency while preserving the biological activity of the protein of interest.

References

- 1. mdanderson.org [mdanderson.org]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. fishersci.ie [fishersci.ie]

- 4. anaspec.com [anaspec.com]

- 5. synapsewaves.com [synapsewaves.com]

- 6. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | TargetMol [targetmol.com]

- 8. promegaconnections.com [promegaconnections.com]

An In-depth Technical Guide to Bioconjugation with Biotin-PEG7-thiourea

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG7-thiourea, a versatile reagent for the biotinylation of proteins and other biomolecules. We will delve into its chemical properties, reaction mechanisms, and key applications, with a focus on providing practical experimental protocols and quantitative data to support your research and development endeavors.

Core Concepts: Understanding this compound

This compound is a bioconjugation reagent designed to covalently attach a biotin (B1667282) molecule to primary amine groups on biomolecules such as proteins, peptides, and nucleic acids. Its structure consists of three key components:

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, forming the basis for numerous detection, purification, and immobilization assays.

-

PEG7 Spacer: A seven-unit polyethylene (B3416737) glycol (PEG) linker. This hydrophilic spacer enhances the solubility of the reagent and the resulting conjugate, and its length helps to minimize steric hindrance between the biotin and the target biomolecule. This improved accessibility is crucial for efficient binding to streptavidin or avidin.

-

Thiourea (B124793) Linkage: The thiourea group is formed through the reaction of an isothiocyanate group on the reagent with a primary amine on the target molecule. This results in a stable covalent bond.[1][2]

The reaction of this compound with a primary amine-containing molecule, such as the side chain of a lysine (B10760008) residue in a protein, proceeds via a nucleophilic addition of the amine to the central carbon atom of the isothiocyanate group.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₅₁N₅O₉S₂ | BroadPharm |

| Molecular Weight | 653.85 g/mol | TargetMol |

| CAS Number | 2353409-59-1 | BroadPharm |

| Purity | Typically ≥95% | BroadPharm |

| Appearance | White to off-white solid | Generic |

| Storage Conditions | -20°C, protected from moisture | TargetMol |

Experimental Protocols

General Protocol for Protein Biotinylation with this compound

This protocol provides a general guideline for the biotinylation of proteins containing accessible primary amines (e.g., lysine residues). Optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 8.0-9.0)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching reagent (e.g., Tris or glycine (B1666218) buffer, 1 M, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. The reaction between isothiocyanates and amines is most efficient at an alkaline pH, typically between 9.0 and 11.0.[1][3] A buffer pH of 8.0 to 9.0 is a good starting point to balance reaction efficiency with protein stability.

-

Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined experimentally.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add a quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent and reaction byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS pH 7.4).

Quantification of Biotin Incorporation using the HABA Assay

The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[4]

Materials:

-

Biotinylated protein sample (purified)

-

HABA/Avidin solution

-

Spectrophotometer

Procedure:

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

-

Measure Baseline Absorbance: Add 900 µL of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A₅₀₀ of HABA/Avidin).[4]

-

Add Biotinylated Sample: Add 100 µL of the purified biotinylated protein solution to the cuvette, mix well, and incubate until the absorbance reading is stable.[4]

-

Measure Final Absorbance: Measure the final absorbance at 500 nm (A₅₀₀ of HABA/Avidin/Biotin Sample).

-

Calculation: The moles of biotin per mole of protein can be calculated using the change in absorbance and the extinction coefficient of the HABA-avidin complex.[4]

Data Presentation

Recommended Reaction Conditions

| Parameter | Recommended Range | Notes |

| pH | 8.0 - 9.5 | Higher pH favors the deprotonated amine, increasing nucleophilicity.[1][3] Protein stability should be considered. |

| Temperature | 4°C to 25°C | Lower temperatures can be used for longer incubation times to preserve protein integrity. |

| Incubation Time | 1 - 4 hours | Can be extended to overnight at 4°C. |

| Molar Excess of Reagent | 10 - 50 fold | The optimal ratio depends on the number of accessible amines on the target protein and the desired degree of labeling. |

Sample HABA Assay Data

The following table provides an example of data that could be obtained from a HABA assay to determine the degree of biotinylation of a hypothetical protein.

| Sample | Protein Concentration (mg/mL) | A₅₀₀ of HABA/Avidin | A₅₀₀ of HABA/Avidin/Biotin Sample | Moles of Biotin per Mole of Protein |

| Unlabeled Protein | 2.0 | 0.850 | 0.845 | ~0 |

| Biotinylated Protein | 2.0 | 0.850 | 0.450 | 4.2 |

Mandatory Visualizations

Bioconjugation Reaction Workflow

Caption: Workflow for protein biotinylation with this compound.

PROTAC Mechanism of Action

This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[5]

Caption: PROTAC-mediated protein degradation pathway.

References

Biotin-PEG7-Thiourea in Targeted Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Biotin-PEG7-Thiourea in Precision Drug Delivery

This compound is a heterobifunctional linker that has emerged as a critical tool in the development of targeted drug delivery systems. Its unique tripartite structure, comprising a biotin (B1667282) targeting moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a thiourea (B124793) reactive group, offers a versatile platform for conjugating therapeutic agents to carrier molecules or directly to targeting ligands. This guide provides an in-depth technical overview of the applications of this compound in drug delivery, focusing on its mechanism of action, relevant quantitative data, and detailed experimental protocols.

The primary application of this compound lies in exploiting the overexpression of biotin receptors on the surface of various cancer cells.[1][2] By attaching a cytotoxic drug to a nanocarrier or molecule functionalized with this compound, the therapeutic payload can be selectively delivered to tumor cells, thereby enhancing efficacy and reducing off-target toxicity.[1] The PEG7 spacer plays a crucial role in improving the pharmacokinetic properties of the conjugate by increasing its hydrophilicity and providing a flexible linker that reduces steric hindrance.[3] The thiourea group offers a stable and efficient means of conjugation to amine-containing molecules.[3]

Mechanism of Action: Targeting Biotin Receptors

The targeted delivery of drugs using this compound is predicated on the principle of receptor-mediated endocytosis. Many cancer cell lines, including those of the breast, ovaries, lungs, and colon, exhibit a significantly higher expression of biotin receptors compared to normal cells. This differential expression provides a window for therapeutic targeting.

However, the precise mechanism of uptake for biotin conjugates remains a subject of scientific discussion. While the sodium-dependent multivitamin transporter (SMVT) is the primary transporter for free biotin, its recognition is dependent on the presence of a free carboxylic acid group on the biotin molecule. In this compound and its conjugates, this carboxylic acid is modified to form an amide or ester linkage, raising questions about the involvement of SMVT in their uptake. Some studies suggest that an alternative, yet-to-be-fully-characterized receptor or uptake mechanism may be responsible for the internalization of biotinylated drugs.

Upon binding to its receptor on the cancer cell surface, the biotinylated drug conjugate is internalized via endocytosis. The endocytic vesicles then traffic through the cytoplasm, eventually releasing the drug payload to exert its cytotoxic effect. The specific endocytic pathway can vary and may involve clathrin-coated pits or caveolae.

Quantitative Data on the Efficacy of Biotinylated Drug Delivery Systems

The conjugation of anticancer drugs with biotin via PEG linkers has been shown to significantly enhance their cytotoxic efficacy and selectivity against cancer cells. This is often quantified by comparing the half-maximal inhibitory concentration (IC50) of the biotinylated drug to its non-targeted counterpart.

| Drug/Nanoparticle | Biotinylated IC50 (µM) | Non-Biotinylated IC50 (µM) | Cell Line | Fold Improvement | Reference |

| SN-38 Nanoparticles | 0.32 | 0.49 | 4T1 (Breast Cancer) | 1.53 | |

| Dextran Coated IONPs | 1.66 µg/mL | 24.18 µg/mL | MCF7 (Breast Cancer) | 14.57 | |

| Deac-SS-Colchicine | 0.085 | >10 (estimated from parent drug) | A549 (Lung Cancer) | >117 |

Experimental Protocols

Synthesis of Biotin-PEG-Drug Conjugates (General Protocol)

While a specific protocol for this compound is not publicly detailed, a general approach for conjugating biotin-PEG moieties to amine-containing drugs or nanoparticles is as follows. This protocol is based on the use of N-hydroxysuccinimide (NHS) esters of biotin, a common method for biotinylation.

Materials:

-

Biotin-PEG-NHS ester

-

Amine-containing drug or nanoparticle

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) or dialysis equipment for purification

-

HPLC and Mass Spectrometry for characterization

Procedure:

-

Dissolve the amine-containing drug or nanoparticle in anhydrous DMF or DMSO.

-

Add a 1.2 to 2-fold molar excess of Biotin-PEG-NHS ester to the solution.

-

Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.

-

Stir the reaction mixture at room temperature for 4-24 hours, protected from light.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, quench the reaction by adding a small amount of an amine-containing buffer, such as Tris.

-

Purify the biotinylated conjugate using SEC or dialysis against PBS to remove unreacted reagents.

-

Characterize the final product by HPLC to assess purity and by Mass Spectrometry or NMR to confirm the conjugation.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Biotinylated drug, non-biotinylated drug, and vehicle control

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the biotinylated and non-biotinylated drugs in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and medium-only blanks.

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.

Cellular Uptake Analysis by Flow Cytometry

This protocol describes the quantitative analysis of the cellular uptake of fluorescently labeled biotinylated nanoparticles.

Materials:

-

Cancer cell line

-

Fluorescently labeled biotinylated nanoparticles and non-biotinylated control nanoparticles

-

Complete cell culture medium

-

PBS

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the fluorescently labeled biotinylated and non-biotinylated nanoparticles at a specific concentration for a defined period (e.g., 4 hours).

-

After incubation, wash the cells three times with cold PBS to remove any unbound nanoparticles.

-

Harvest the cells by trypsinization and centrifuge to form a cell pellet.

-

Resuspend the cell pellet in 500 µL of PBS.

-

Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.

-

Compare the mean fluorescence intensity of cells treated with biotinylated nanoparticles to those treated with non-biotinylated nanoparticles and untreated controls to quantify the enhancement in cellular uptake.

Receptor-Mediated Endocytosis Inhibition Assay

This assay helps to confirm that the uptake of biotinylated conjugates is mediated by a specific receptor.

Materials:

-

Cancer cell line

-

Fluorescently labeled biotinylated drug/nanoparticle

-

Free biotin

-

Complete cell culture medium

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry or chamber slides for microscopy).

-

Pre-incubate one set of cells with a high concentration of free biotin (e.g., 1 mM) for 1-2 hours to saturate the biotin receptors.

-

Treat both the pre-incubated cells and a control set of cells (without free biotin pre-incubation) with the fluorescently labeled biotinylated drug/nanoparticle for a defined period.

-

Wash the cells thoroughly with cold PBS to remove unbound particles.

-

Analyze the cellular uptake of the fluorescent conjugate using either flow cytometry or fluorescence microscopy.

-

A significant reduction in the fluorescence signal in the cells pre-incubated with free biotin indicates that the uptake is competitive and likely mediated by the biotin receptor.

Visualizing the Process: Signaling Pathways and Workflows

Targeted Drug Delivery Workflow

The following diagram illustrates the general workflow of targeted drug delivery using a this compound linked therapeutic.

Caption: Workflow of this compound mediated targeted drug delivery.

Receptor-Mediated Endocytosis Pathway

This diagram outlines the key steps in the internalization of a biotinylated nanoparticle via receptor-mediated endocytosis.

Caption: Receptor-mediated endocytosis of a biotinylated nanoparticle.

Conclusion

This compound serves as a valuable and versatile linker in the design of targeted drug delivery systems. Its ability to facilitate the conjugation of therapeutic agents to targeting moieties that exploit the overexpression of biotin receptors on cancer cells offers a promising strategy for enhancing the therapeutic index of anticancer drugs. While the precise molecular mechanisms of cellular uptake are still under investigation, the empirical evidence strongly supports the efficacy of this approach. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and drug development professionals working to advance the field of precision oncology.

References

An In-depth Technical Guide to Biotin-PEG7-thiourea: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to Biotin-PEG7-thiourea

This compound is a specialized chemical reagent designed for the biotinylation of molecules of interest, primarily proteins, peptides, and other biomolecules.[1][2] It features three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a polyethylene (B3416737) glycol (PEG) spacer arm, and a thiourea (B124793) reactive group for covalent attachment to target molecules.[1][2][3] This combination of features makes it a valuable tool in various biotechnological and pharmaceutical research applications, including immunoassays, affinity chromatography, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).

The biotin group serves as a powerful affinity tag, allowing for the detection, purification, and immobilization of the labeled molecule with exceptional specificity. The PEG7 spacer, a hydrophilic chain of seven repeating ethylene (B1197577) glycol units, enhances the solubility of the conjugate and reduces steric hindrance, which can be crucial for maintaining the biological activity of the labeled molecule and facilitating its interaction with streptavidin. The thiourea group provides a means to form a stable covalent bond with primary amines on the target molecule.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of this compound is essential for its effective use.

| Property | Value | Reference |

| Chemical Formula | C27H51N5O9S2 | |

| Molecular Weight | 653.9 g/mol | |

| Purity | Typically ≥98% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous buffers. | |

| Storage | Store at -20°C for long-term stability. |

Note: It is recommended to prepare fresh solutions of this compound in an appropriate anhydrous solvent immediately before use to minimize hydrolysis.

Core Applications and Principles

The primary application of this compound lies in bioconjugation, the process of covalently linking two molecules. In this case, it is the attachment of a biotin tag to a target biomolecule.

Biotinylation of Proteins and Peptides

This compound reacts with primary amine groups (-NH2) present on the side chains of lysine (B10760008) residues and the N-terminus of proteins and peptides. This reaction forms a stable thiourea linkage.

Reaction Workflow:

Caption: General workflow for protein biotinylation using this compound.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can be used as a linker in the synthesis of PROTACs, where the biotin serves as a versatile handle for purification or detection of the final compound.

PROTAC Synthesis Workflow:

References

The Indispensable Role of Biotin in Targeted Molecular Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and targeted therapeutics, the small vitamin biotin (B1667282) has emerged as a cornerstone technology. Its remarkably strong and specific interaction with the protein streptavidin forms the basis of a versatile and robust system for the detection, purification, and targeting of biomolecules. This technical guide provides an in-depth exploration of the function of biotin in targeted molecular probes, offering detailed experimental protocols, quantitative data comparisons, and visual representations of key concepts and workflows.

Core Principle: The Biotin-Streptavidin Interaction

At the heart of biotin's utility lies its extraordinarily high affinity for streptavidin, a tetrameric protein isolated from the bacterium Streptomyces avidinii. This non-covalent interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M)[1][2]. This bond forms rapidly and is resistant to a wide range of pH, temperature, and denaturing agents, making it an ideal tool for a multitude of biological assays. Each streptavidin molecule has four binding sites for biotin, allowing for the amplification of signals and the creation of complex molecular assemblies.

dot

Caption: The high-affinity interaction between biotin and streptavidin.

Quantitative Data Summary

The choice of biotin-binding protein and biotinylation strategy can significantly impact the outcome of an experiment. The following tables summarize key quantitative data to aid in the selection of appropriate reagents and methods.

Table 1: Comparison of Biotin-Binding Proteins

| Feature | Avidin | Streptavidin | NeutrAvidin |

| Source | Chicken Egg White | Streptomyces avidinii | Deglycosylated Avidin |

| Molecular Weight | ~67 kDa | ~53 kDa | ~60 kDa |

| Isoelectric Point (pI) | ~10.5 | ~5-6 | ~6.3 |

| Glycosylation | Yes | No | No |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁴ M | ~10⁻¹⁵ M |

| Non-specific Binding | High | Low | Very Low |

Data compiled from multiple sources.

Table 2: Biotinylation Efficiency and Signal Amplification

| Application | Biotinylation Method | Typical Labeling Efficiency | Signal Amplification (vs. Direct Method) |

| Antibody Labeling | NHS-Ester Biotin | 4-8 biotins/antibody | 4-10 fold (ELISA) |

| DNA Probe Labeling (PCR) | Biotin-dUTP incorporation | 1 biotin per 20-50 bp | Varies with probe length |

| DNA Probe Labeling (End-labeling) | Terminal Transferase | 1-3 biotins/probe | Varies with application |

| ELISA | Biotinylated Detection Ab | N/A | Up to 100-fold or more with amplification systems |

| Western Blot | Biotinylated Primary Ab | N/A | 2-5 fold |

Efficiency and amplification can vary depending on the specific reagents and protocols used.

Applications and Experimental Protocols

The versatility of the biotin-streptavidin system has led to its widespread adoption in numerous molecular biology techniques.

Immunoassays

Biotinylated antibodies are frequently used in various immunoassay formats to enhance signal detection and improve sensitivity.

In a sandwich ELISA, a biotinylated detection antibody is used to bind to the captured antigen. A streptavidin-enzyme conjugate then binds to the biotin, and the subsequent addition of a substrate produces a measurable signal. This approach significantly amplifies the signal compared to a direct enzyme-conjugated secondary antibody.

dot

Caption: Workflow of a sandwich ELISA with biotin-streptavidin detection.

Detailed Protocol: Sandwich ELISA with Biotin-Streptavidin Detection

-

Coating:

-

Dilute the capture antibody to 1-10 µg/mL in coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

-

Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

-

Incubate overnight at 4°C.

-

Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

-

-

Blocking:

-

Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Sample Incubation:

-

Add 100 µL of standards and samples to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Detection Antibody Incubation:

-

Dilute the biotinylated detection antibody to the recommended concentration in blocking buffer.

-

Add 100 µL of the diluted biotinylated detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Streptavidin-Enzyme Conjugate Incubation:

-

Dilute the streptavidin-HRP (or other enzyme) conjugate in blocking buffer.

-

Add 100 µL of the diluted conjugate to each well.

-

Incubate for 30-60 minutes at room temperature.

-

Wash the plate five times with wash buffer.

-

-

Signal Development:

-

Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.

-

Incubate in the dark until a color develops.

-

Add 50 µL of stop solution (e.g., 2 N H₂SO₄ for TMB).

-

Read the absorbance at the appropriate wavelength.

-

In Western blotting, a biotinylated primary or secondary antibody can be used, followed by incubation with a streptavidin-enzyme conjugate for detection. This method can increase the sensitivity of detection, allowing for the visualization of low-abundance proteins.

Detailed Protocol: Western Blot with Biotinylated Primary Antibody

-

Protein Transfer:

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

-

Blocking:

-

Block the membrane in blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the biotinylated primary antibody in blocking buffer.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Streptavidin-HRP Incubation:

-

Dilute streptavidin-HRP in blocking buffer.

-

Incubate the membrane with the streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using X-ray film or a digital imaging system.

-

In Situ Hybridization (ISH)

Biotinylated nucleic acid probes are widely used in ISH to detect specific DNA or RNA sequences within cells or tissues. The hybridized probe is then detected using a streptavidin-enzyme or streptavidin-fluorophore conjugate.